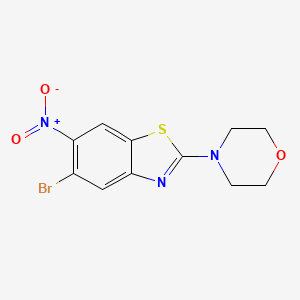
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with bromine, morpholine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and morpholine.
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide and bromine to form 5-bromo-2-mercaptobenzothiazole.
Nitration: The brominated benzothiazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Morpholine Substitution: Finally, the nitro-substituted benzothiazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol-substituted benzothiazoles.
Reduction: The major product is 5-bromo-2-(morpholin-4-yl)-6-amino-1,3-benzothiazole.
Oxidation: Products include sulfoxides and sulfones of the benzothiazole ring.
Scientific Research Applications
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interaction: It may interact with specific proteins, altering their function and signaling pathways.
Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)aniline
- 5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine
Uniqueness
5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both nitro and morpholine groups on the benzothiazole core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C11H10BrN3O3S |
|---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |
InChI Key |
PRTYUYPIZTXEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


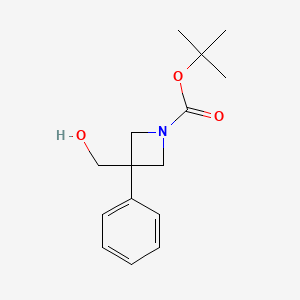

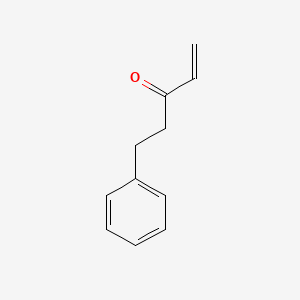
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)


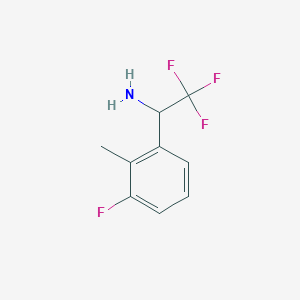

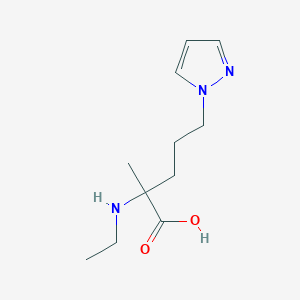
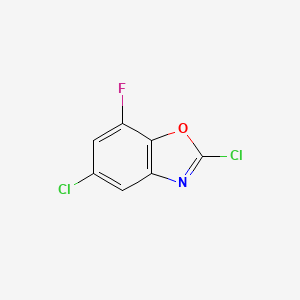
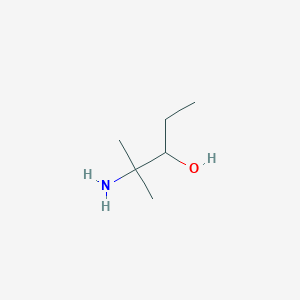
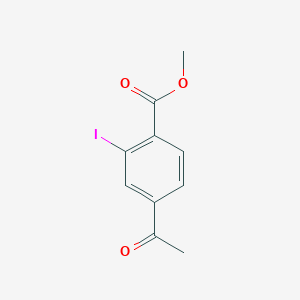

![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
